1-((3,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine
Description
1-((3,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine is a piperidine derivative featuring a 4-methoxy substituent on the piperidine ring and a sulfonyl group linked to a 3,5-difluorophenyl moiety.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)sulfonyl-4-methoxypiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c1-18-11-2-4-15(5-3-11)19(16,17)12-7-9(13)6-10(14)8-12/h6-8,11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCNFVGJDIZVHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Piperidine Precursors
The most direct route to 1-((3,5-difluorophenyl)sulfonyl)-4-methoxypiperidine involves the sulfonylation of 4-methoxypiperidine using 3,5-difluorobenzenesulfonyl chloride. This two-step methodology typically proceeds through nucleophilic substitution under basic conditions. Key parameters influencing reaction efficiency include:
Table 1: Optimization of Sulfonylation Reaction Conditions
The reaction mechanism proceeds via initial deprotonation of the piperidine nitrogen by triethylamine, followed by nucleophilic attack on the electrophilic sulfur center in 3,5-difluorobenzenesulfonyl chloride. Steric effects from the 4-methoxy group necessitate extended reaction times compared to unsubstituted piperidines.
Advanced Synthetic Methodologies
Protecting Group Strategies
For piperidine derivatives bearing sensitive functional groups, advanced protection-deprotection sequences are often employed:
- Methoxy Group Protection : Prior to sulfonylation, the 4-methoxy group may be protected as its tert-butyldimethylsilyl (TBS) ether to prevent unwanted side reactions during subsequent steps.
- Sulfonamide Formation : Post-sulfonylation, careful acidic workup (e.g., 1M HCl) removes the silyl protecting group while preserving the sulfonamide bond.
Critical Consideration : The electron-withdrawing nature of the difluorophenyl group enhances sulfonamide stability but may reduce nucleophilicity at the piperidine nitrogen, necessitating higher reagent stoichiometry.
Purification and Characterization
Chromatographic Separation
Crude reaction mixtures typically require silica gel chromatography using gradient elution systems:
Spectroscopic Confirmation
Table 2: Characteristic Spectral Signatures
Comparative Analysis of Synthetic Routes
Yield Optimization Challenges
While the direct sulfonylation approach provides satisfactory yields (75-85%), scale-up efforts face three primary challenges:
- Regioselectivity : Competing N- vs. O-sulfonylation becomes significant at higher temperatures (>40°C).
- Byproduct Formation : Dimeric sulfonate esters form through reaction with the methoxy oxygen, particularly under anhydrous conditions.
- Purification Complexity : Similar polarities between product and unreacted sulfonyl chloride necessitate multiple chromatographic passes.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent patent disclosures suggest moving from batch to continuous flow reactors improves process control:
Chemical Reactions Analysis
Types of Reactions: 1-((3,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products:
- Oxidation of the methoxy group yields 1-((3,5-Difluorophenyl)sulfonyl)-4-hydroxypiperidine.
- Reduction of the sulfonyl group forms 1-((3,5-Difluorophenyl)thio)-4-methoxypiperidine.
- Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
1-((3,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((3,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Key Structural Variations
The following table highlights structural differences between the target compound and related analogs:
Impact of Substituent Positioning
Fluorine Substitution on Aryl Ring :
- The 3,5-difluoro configuration in the target compound may enhance metabolic stability compared to the 2,5-difluoro isomer (), as para-fluorine positions are less prone to oxidative metabolism. This could improve bioavailability in CNS applications .
- In contrast, 2,5-dimethoxy-4-(trifluoromethyl)phenyl groups in Compounds 18 and 19 () combine electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) effects, optimizing serotonin transporter (SERT) binding for SSRI activity .
- Piperidine Substituents: The 4-methoxy group in the target compound may increase polarity and water solubility compared to 1-methyl (Compound 19) or ethylamine (Compound 18) substituents. The sulfonyl group in the target compound introduces strong hydrogen-bond acceptor capacity, which may enhance receptor-binding specificity compared to the trifluoromethyl group in compounds .
Hypothesized Pharmacological and Physicochemical Properties
Pharmacodynamic Considerations
- Target Compound : The sulfonyl group may interact with basic residues in biological targets (e.g., SERT), while the 3,5-difluorophenyl group balances lipophilicity and metabolic stability.
- Compounds : The trifluoromethyl group in Compounds 18 and 19 enhances lipophilicity and electron-withdrawing effects, critical for SSRI potency .
Biological Activity
1-((3,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 306.32 g/mol. The structure features a piperidine ring substituted with a sulfonyl group and a methoxy group, contributing to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety is known for inhibiting enzymes such as carbonic anhydrase and acetylcholinesterase, which are crucial in treating conditions like glaucoma and Alzheimer's disease.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains, suggesting its utility in antibiotic development .
- Cancer Therapy : Research has shown that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound based on recent studies:
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluating the antimicrobial efficacy of various piperidine derivatives found that this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as a lead compound for antibiotic development .
- Cancer Cell Studies : In vitro studies showed that this compound could induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism involved modulation of key signaling pathways associated with cell survival and proliferation .
- Enzyme Inhibition Profiles : The compound was tested against several enzymes, revealing strong inhibition of acetylcholinesterase with an IC50 value comparable to known inhibitors. This suggests its potential therapeutic applications in neurodegenerative diseases .
Q & A
Q. How should researchers address inconsistent enzyme inhibition results in different assay formats?
- Methodological Answer : Validate assays using positive controls (e.g., known inhibitors) and ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted). Kinetic assays (e.g., time-dependent inhibition) and isothermal titration calorimetry (ITC) can distinguish competitive vs. non-competitive mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
